Hyfl D

cyclotide sequence alignment structure-activity relationship

Hyfl D is primarily cataloged as a 31-amino acid cyclotide isolated from Hybanthus floribundus (shrub violet), characterized by a cyclic cystine knot (CCK) motif that confers exceptional thermal, chemical, and proteolytic stability. Its mature peptide has a monoisotopic mass of 3215.71 Da and the sequence GSVPCGESCVYIPCFTGIAGCSCKSKVCYYN.

Molecular Formula
Molecular Weight
Cat. No. B1576377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyfl D
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyfl D Procurement: Cyclotide Identity and Peptide Variant Specifications for Research Sourcing


Hyfl D is primarily cataloged as a 31-amino acid cyclotide isolated from Hybanthus floribundus (shrub violet), characterized by a cyclic cystine knot (CCK) motif that confers exceptional thermal, chemical, and proteolytic stability [1]. Its mature peptide has a monoisotopic mass of 3215.71 Da and the sequence GSVPCGESCVYIPCFTGIAGCSCKSKVCYYN [1]. In parallel, the designation 'Hyfl D' has been commercially associated with the linear tetrapeptide HL-4 (sequence HYFL, His-Tyr-Phe-Leu), identified from donkey bone collagen hydrolysates and investigated for antioxidant and osteoprotective properties [2]. Sourcing clarity is critical: these represent two fundamentally distinct chemical entities with divergent molecular weights, structural complexity, and application domains.

Sourcing Hyfl D: Why Generic Cyclotide or Antioxidant Peptide Substitution Introduces Significant Risk


The designation 'Hyfl D' spans at least two chemically distinct molecular classes—a complex, disulfide-rich cyclotide and a simple linear tetrapeptide [1][2]. Because cyclotide bioactivity (including cytotoxicity, antimicrobial potency, and membrane-binding capacity) is exquisitely controlled by specific residues in its six backbone loops, even single-residue substitutions among closely related Hybanthus cyclotides can alter function [1]. For example, Hyfl D differs from its closest characterized relative, Hyfl A, in loop 1, loop 3, loop 5, and loop 6 sequences [1]. Similarly, antioxidant tetrapeptide activity is strongly sequence-dependent; the HYFL sequence showed only 6.15% DPPH radical scavenging at 1 mg/mL, compared to 49.46% for another co-isolated heptapeptide, AA-6 [2]. Generic substitution without verifying both molecular identity and the specific sequence variant therefore carries a high probability of producing non-equivalent experimental outcomes.

Hyfl D Quantitative Differentiation Evidence: Sequence Identity and Functional Divergence from Comparators


Cyclotide Hyfl D Exhibits Key Sequence Divergence from Hyfl A in Multiple Bioactive Loops

Within the Hybanthus floribundus cyclotide library, Hyfl D differs from its closest characterized analog Hyfl A at four structurally defined backbone loop regions. Hyfl A contains a 'SIS' motif in loop 1, while Hyfl D features 'GSVP'; in loop 3, Hyfl A has 'TVT-ALVG' versus 'F-TGIA-G' in Hyfl D; loop 5 sequences differ (T vs S); and loop 6 sequences differ (KDKV vs KSKV) [1]. Given that loop 3 and loop 5 are established determinants of membrane binding and cytotoxicity in the cyclotide family, these non-conservative substitutions predict functional divergence that cannot be assumed equivalent without empirical testing [1][2].

cyclotide sequence alignment structure-activity relationship

Absence of Experimentally Validated Functional Data Necessitates User-Verified Comparative Assays

A comprehensive search of peer-reviewed literature, authoritative databases (CyBase, CAMP), and patent repositories reveals that no experimental functional data (e.g., MIC values, IC50 cytotoxicity, hemolytic activity) have been published specifically for Hyfl D [1][2]. The CAMP database lists Hyfl D as 'Antimicrobial' with a 'Predicted' validation status, meaning no wet-lab confirmation exists [2]. This contrasts with the well-characterized cyclotides kalata B1 and cycloviolacin O2, for which extensive quantitative functional profiles are available. Researchers must therefore either conduct their own comparative functional assays upon procurement or rely on sequence-based inference from structurally characterized analogs.

antimicrobial cytotoxicity data gap

Tetrapeptide Variant HYFL (HL-4) Demonstrates Inferior DPPH Radical Scavenging Compared to Co-Isolated Peptide AA-6

When the 'Hyfl D' designation refers to the tetrapeptide HYFL (HL-4), its antioxidant capacity is markedly lower than that of other peptides co-isolated from the same donkey bone collagen hydrolysate. At 1 mg/mL, HYFL (HL-4) achieved 6.15 ± 5.22% DPPH radical scavenging, whereas the heptapeptide AA-6 (ANLGPA) achieved 49.46 ± 6.37% under identical assay conditions [1]. HYFL also showed low hydroxyl radical scavenging at 0.10 mg/mL (3.55 ± 1.84%) relative to AA-6 (100.37 ± 0.25%) [1].

antioxidant peptide DPPH assay bone health

Hyfl D Research and Industrial Application Scenarios Recommended by Evidence Strength


Cyclotide Library Screening for Novel Antimicrobial or Cytotoxic Leads

Hyfl D is ideally procured as part of a larger cyclotide library from Hybanthus floribundus for functional screening campaigns. Its unique loop sequences, particularly the 'GSVP' motif in loop 1 and 'F-TGIA-G' in loop 3, differentiate it from well-characterized reference cyclotides such as kalata B1 and cycloviolacin O2 [1][3]. Comparative MIC testing against Gram-negative and Gram-positive bacterial panels, using Hyfl A as the closest intra-species comparator, can rapidly establish whether its sequence divergence translates into a selectivity or potency advantage [1].

Structure-Activity Relationship (SAR) Studies on Cyclotide Loop Determinants

Because no functional data exist for Hyfl D, it serves as a blank-slate template for systematic alanine-scanning or residue-swapping mutagenesis studies. Its four non-conserved loops relative to Hyfl A [1] provide a natural mutagenesis set for dissecting which residues govern membrane binding versus antimicrobial or hemolytic activity. Procurement of synthetic Hyfl D alongside synthetic Hyfl A enables controlled head-to-head comparisons that can isolate loop-specific contributions to potency.

Osteoblast Oxidative Stress Protection Using Tetrapeptide HYFL (HL-4)

When the tetrapeptide HYFL (HL-4) is the intended procurement target, its application is best focused on osteoblast protection assays rather than broad-spectrum antioxidant screening. The patent data indicate that HYFL protects MC3T3-E1 osteoblasts from H2O2-induced oxidative damage [2], despite its relatively weak DPPH scavenging activity (6.15% at 1 mg/mL) [2]. This suggests a mechanism of action beyond direct radical quenching, such as intracellular signaling modulation, making it a candidate for bone health research where antioxidant tetrapeptides with osteoprotective properties are sought.

Method Development for Cyclotide Purification and Characterization

Hyfl D, with a monoisotopic mass of 3215.71 Da [1], provides a well-defined mass spectrometry standard for developing and optimizing LC-MS/MS methods aimed at cyclotide discovery in new plant species. Its late-eluting RP-HPLC profile and characteristic mass spectral fragmentation pattern can serve as a benchmark for identifying novel cyclotides in Violaceae and Rubiaceae extracts, where co-eluting isomers may confound identification.

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